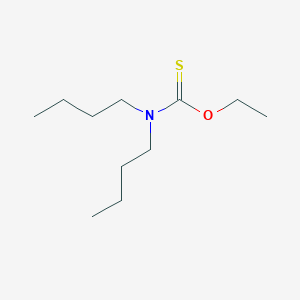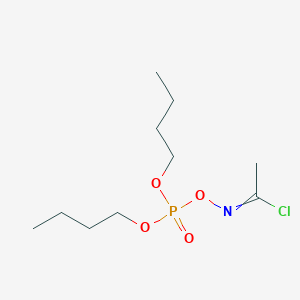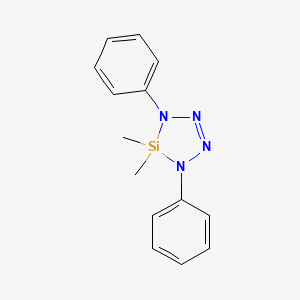
5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole is a heterocyclic compound that features a unique structure with both silicon and nitrogen atoms in its ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylsilane with azides in the presence of a catalyst to form the tetrazasilole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for industrial applications.
化学反応の分析
Types of Reactions: 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert it to more reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazasilole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can introduce various functional groups into the tetrazasilole ring.
科学的研究の応用
5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.
Industry: Utilized in materials science for the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and nitrogen atoms in the ring structure can form specific interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Another heterocyclic compound with a similar ring structure but different substituents.
4,4-Dimethyl-5,5-diphenyl-1-[1,1,2-trimethyl-2-(triphenylphosphonio)propyl]-4,5-dihydro-1H-pyrazol-3-yl (triphenyl)phosphonium dibromide: A related compound with a pyrazole ring and additional functional groups.
Uniqueness: 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole is unique due to the presence of silicon in its ring structure, which imparts distinct chemical and physical properties compared to other heterocycles. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
109639-46-5 |
|---|---|
分子式 |
C14H16N4Si |
分子量 |
268.39 g/mol |
IUPAC名 |
5,5-dimethyl-1,4-diphenyltetrazasilole |
InChI |
InChI=1S/C14H16N4Si/c1-19(2)17(13-9-5-3-6-10-13)15-16-18(19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
YHFIUBGKPZWPMF-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(N(N=NN1C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)

![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)
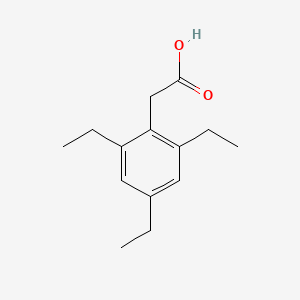
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)

![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
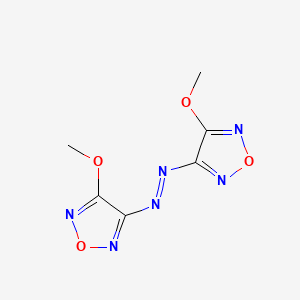

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
